4-(2-Chloro-4-nitrophenyl)morpholine
Overview
Description
Synthesis Analysis
The synthesis of morpholine derivatives is a topic of interest in several papers. For instance, the synthesis of 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one is described as a multi-step process starting from cyclopentanone oxime and 1-fluoro-4-nitrobenzene, involving rearrangement, condensation, and nucleophilic substitution reactions . Another paper reports the synthesis of a morpholine derivative through a reaction involving morpholine and a nitro-containing precursor . These methods highlight the importance of morpholine in constructing complex molecules with potential biological activity.
Molecular Structure Analysis
The molecular structure of morpholine derivatives is often confirmed using X-ray crystallography. For example, the crystal structure of a morpholine-containing compound was determined, showing that the morpholine ring adopts a chair conformation and detailing the angles between different substituents . Another study reports the crystal structure of morpholinium 2-chloro-4-nitrobenzoate, where the cations and anions are connected by N-H...O hydrogen bonds .
Chemical Reactions Analysis
Morpholine derivatives participate in various chemical reactions. The recyclization of morpholinium tetrahydropyridine thiolates to form thiophenes is one such reaction . Additionally, morpholine is used as a reagent in the synthesis of ribonucleoside mono-, di-, and tri-phosphates, demonstrating its utility in bioconjugation chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of morpholine derivatives are influenced by their molecular structure. For instance, the presence of a nitro group, chloro substituents, and the morpholine ring can affect the compound's solubility, reactivity, and potential biological activity. The crystal structure of a morpholine derivative with anticonvulsive properties was characterized, providing insights into its physical properties . Another study synthesized a morpholine hydrochloride salt, which was characterized by IR, 1H NMR, and MS, indicating the importance of analytical techniques in determining the properties of these compounds .
Scientific Research Applications
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Medicinal Chemistry
- Application : 4-(4-nitrophenyl)thiomorpholine, a compound similar to 4-(2-Chloro-4-nitrophenyl)morpholine, has been used as a precursor in medicinal chemistry . It has been used in the fields of antidiabetic and antimigraine drugs, kinase inhibitors, reverse transcriptase inhibitors, and antibiotic, antifungal, and antimycobacterial agents .
- Method : The compound is synthesized through a nucleophilic aromatic substitution reaction of 4-fluoronitrobenzene and thiomorpholine . After the reduction of the nitro group in the compound, the resulting 4-thiomorpholinoaniline can be used as a building block in amide-coupling reactions .
- Results : In drug development, the thiomorpholine group serves as a replacement of the morpholine group, with the sulfur atom increasing the lipophilicity and representing a metabolically soft spot due to easy oxidation .
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Pharmaceutical Synthesis
- Application : 4-(2-Chloroethyl)morpholine hydrochloride, a compound similar to 4-(2-Chloro-4-nitrophenyl)morpholine, is used as an intermediate for the synthesis of pharmaceuticals .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The compound is used in the synthesis of various pharmaceuticals such as floredil, morinamide, nimorazole, and pholcodine .
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Environmental Science and Pollution Research
- Application : A compound similar to 4-(2-Chloro-4-nitrophenyl)morpholine, 4-(4-nitrophenyl)morpholine, has been used in the degradation of phenothiazine dyes and reduction of 4-(4-nitrophenyl)morpholine .
- Method : Halloysite nanotubes modified with gold nanoparticles (AuNPs-HNT) are prepared by a wet chemical method for the catalytic degradation of phenothiazine dyes (azure B (AZB) and toluidine blue O (TBO)) and cleaner reduction of 4-(4-nitrophenyl)morpholine (4NM) in the sodium borohydride (NaBH4) media .
- Results : The as-prepared AuNPs-HNT catalyst demonstrates AZB and TBO dye degradation efficiency up to 96% in 10 and 11 min, respectively, and catalytic reduction of 4NM to 4-morpholinoaniline (MAN) is achieved up to 97% in 11 min, in the presence of NaBH4 without the formation of any by-products .
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Chemical Synthesis
- Application : 4-(4-Nitrophenyl)morpholin-3-one, a compound similar to 4-(2-Chloro-4-nitrophenyl)morpholine, is used in the preparation of various Morpholine based pharmaceuticals .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The compound has also been used to synthesize nanowires, which are thin wires of semiconducting material that have a diameter of less than one micrometer .
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Synthesis of Pharmaceuticals
- Application : 4-(2-fluoro-4-nitrophenyl)morpholine, a compound similar to 4-(2-Chloro-4-nitrophenyl)morpholine, is a key intermediate to synthesize Linezolid . Linezolid is a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens .
- Method : The specific methods of application or experimental procedures are not provided in the source .
- Results : The compound is used in the synthesis of Linezolid, a pharmaceutical used against a wide class of Gram-positive pathogens .
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Synthesis of Morpholines
- Application : Morpholines (1,4-oxazinanes) are frequently found in biologically active molecules and pharmaceuticals . Recent progress in the synthesis of morpholines and their carbonyl-containing analogs from 1,2-amino alcohols, aziridines, epoxides, and related compounds has been reported .
- Method : A simple and efficient method was developed for the synthesis of substituted morpholines by a sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides .
- Results : Various mono-, di-, and trisubstituted morpholines, spiro morpholines, and ring-fused morpholines, as well as morpholine homologs were synthesized in good to excellent yields by a single methodology under similar reaction conditions .
Future Directions
The continuous production of the intermediate “ortho-4-(2-fluoro-4-nitrophenyl)morpholine (o-FNM)” was firstly explored in Microfluidic devices . This compound is a key intermediate to synthesize Linezolid, a highly effective active pharmaceutical used against a wide class of Gram-positive pathogens . This suggests that “4-(2-Chloro-4-nitrophenyl)morpholine” and similar compounds could have potential applications in the synthesis of pharmaceuticals.
properties
IUPAC Name |
4-(2-chloro-4-nitrophenyl)morpholine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClN2O3/c11-9-7-8(13(14)15)1-2-10(9)12-3-5-16-6-4-12/h1-2,7H,3-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPKGWYXJULKUEH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C=C(C=C2)[N+](=O)[O-])Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2069022 | |
Record name | Morpholine, 4-(2-chloro-4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2069022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Chloro-4-nitrophenyl)morpholine | |
CAS RN |
55435-71-7 | |
Record name | 4-(2-Chloro-4-nitrophenyl)morpholine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55435-71-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Morpholine, 4-(2-chloro-4-nitrophenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055435717 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Morpholine, 4-(2-chloro-4-nitrophenyl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Morpholine, 4-(2-chloro-4-nitrophenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2069022 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-chloro-4-morpholino-1-nitrobenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.198 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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